

electrophilic aromatic substitution reactions of benzene derivatives

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Compound of Interest

Compound Name: (3-iodopropoxy)Benzene

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An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Benzene Derivatives

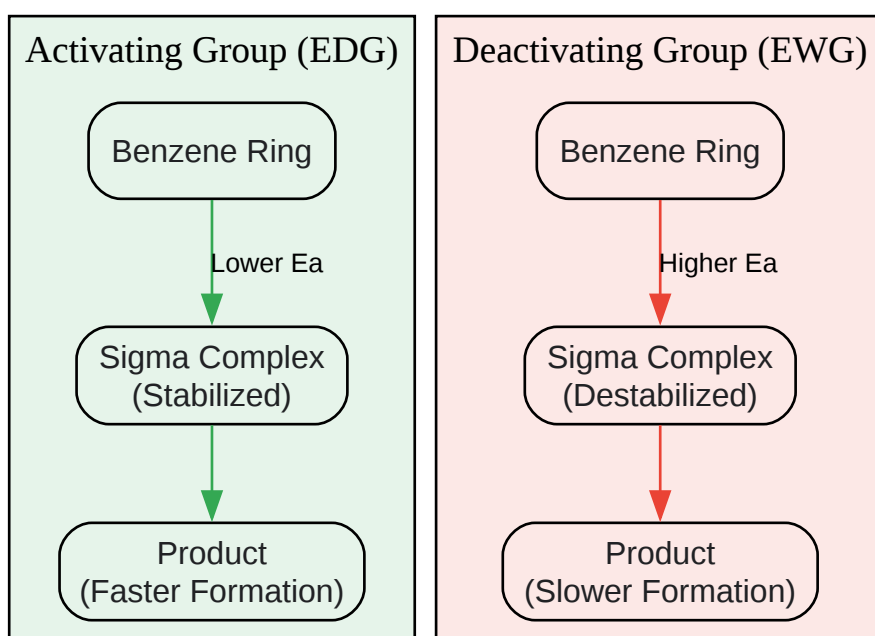
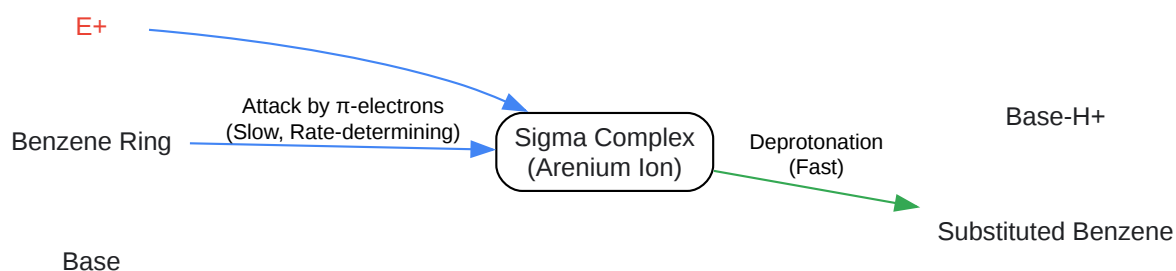
Introduction

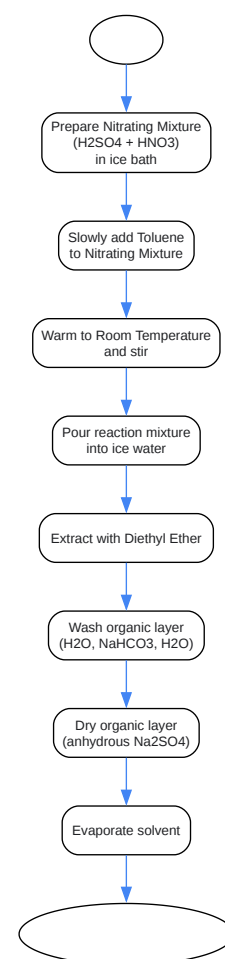
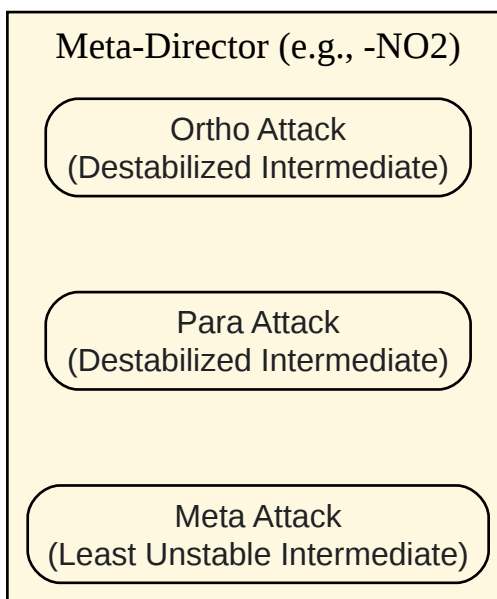
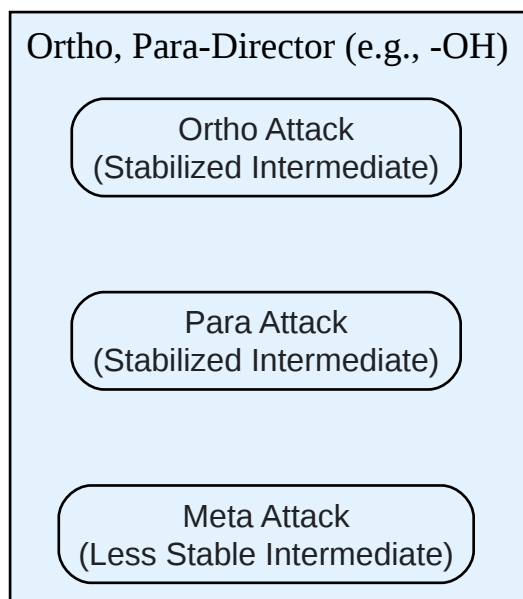
Electrophilic Aromatic Substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.^[1] This process is of paramount importance in synthetic organic chemistry, serving as a cornerstone for the functionalization of aromatic compounds. For researchers and professionals in drug development, a deep understanding of EAS reactions is crucial for the synthesis of a vast array of pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive overview of the core principles of EAS reactions on benzene derivatives, including mechanistic pathways, substituent effects, quantitative data on reactivity and regioselectivity, and detailed experimental protocols for key transformations.

The General Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution is generally considered to be a two-step process. The first step, which is the rate-determining step, involves the attack of the electron-rich π system of the aromatic ring on a strong electrophile (E^+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.^[2]^[3]^[4] This step temporarily disrupts the aromaticity of the ring. In the second, rapid step, a base

removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[5]





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